6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
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Overview
Description
6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one typically involves the condensation of anthranilamide with aryl, alkyl, and hetero-aryl aldehydes in refluxing ethanol in the presence of copper(II) chloride (CuCl2) to generate the Schiff base intermediate. This intermediate is then converted into the desired quinazolinone derivative through further chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-iodo-2-methylquinazolin-4-one: Known for its antibacterial activity.
6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one: Studied for its anti-inflammatory properties.
Uniqueness
6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one is unique due to its specific structural features, which include an indole moiety and an iodo substituent. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinazolinone derivatives.
Properties
IUPAC Name |
6-iodo-3-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3O2/c1-22-16(20-15-7-6-10(19)8-13(15)18(22)24)9-12-11-4-2-3-5-14(11)21-17(12)23/h2-9H,1H3,(H,21,23)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGCADZBDAKEZ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=C3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C\3/C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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